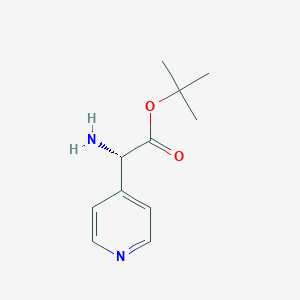

(S)-Pyridin-4-yl-glycine tert-butyl ester

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2S)-2-amino-2-pyridin-4-ylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)9(12)8-4-6-13-7-5-8/h4-7,9H,12H2,1-3H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWJJUHZTPNNBP-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C1=CC=NC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](C1=CC=NC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Control and Enantioselective Synthesis Investigations

Chiral Catalysis in α-Pyridylglycine Synthesis.

The enantioselective synthesis of α-pyridylglycines, such as (S)-Pyridin-4-yl-glycine tert-butyl ester, heavily relies on the use of chiral catalysts to direct the formation of the desired stereoisomer. Various catalytic systems have been explored for the asymmetric synthesis of α-amino acids, with chiral phase-transfer catalysis emerging as a particularly powerful and versatile methodology.

Design and Evaluation of Chiral Ligands for Enantiocontrol.

The efficacy of chiral catalysis is intrinsically linked to the design of the chiral ligand. For the synthesis of α-amino acid derivatives, ligands derived from Cinchona alkaloids have been extensively studied and have demonstrated high levels of enantiocontrol. acs.orgyakhak.org These catalysts typically feature a quaternary ammonium (B1175870) salt structure which facilitates the transfer of the glycine (B1666218) substrate between an aqueous base phase and an organic phase where the alkylation reaction occurs. researchgate.net

The general approach involves the use of a glycine imine, such as N-(diphenylmethylene)glycine tert-butyl ester, which is deprotonated at the α-carbon to form an enolate. The chiral phase-transfer catalyst then forms a chiral ion pair with this enolate, shielding one face of the planar enolate and directing the incoming electrophile (in this case, a 4-pyridylmethyl halide) to the other face, thus inducing asymmetry.

While specific data for the synthesis of this compound is not abundant in readily available literature, studies on analogous systems provide valuable insights. For instance, the enantioselective alkylation of N-(diphenylmethylene)glycine tert-butyl ester with various alkyl halides has been achieved with high enantiomeric excess (ee) using cinchonine-derived quaternary ammonium salts. acs.org The steric and electronic properties of the catalyst are crucial, with modifications to the Cinchona alkaloid structure influencing the degree of enantioselectivity. acs.org

The evaluation of these chiral ligands typically involves screening a library of catalysts under various reaction conditions (solvent, temperature, base concentration) to identify the optimal system for a given substrate. The enantiomeric excess of the product is then determined using chiral chromatography.

Mechanistic Elucidation of Asymmetric Induction Pathways.

The mechanism of asymmetric induction in phase-transfer catalyzed alkylations of glycine imines is believed to involve the formation of a tightly bound, chiral ion pair between the catalyst and the glycine enolate. nih.gov The rigid structure of the Cinchona alkaloid-based catalysts creates a well-defined chiral pocket around the quaternary ammonium nitrogen.

The prevailing model suggests that the planar glycine enolate is shielded on one side by the bulky aromatic groups of the catalyst, leaving the other side accessible for the electrophile to approach. The specific interactions, including steric hindrance and potential π-π stacking between the catalyst's aromatic rings and the substrate, dictate the facial selectivity of the alkylation.

Control experiments and computational studies on related systems support an interfacial mechanism where the deprotonation and formation of the chiral ion pair occur at the interface of the aqueous and organic phases. nih.gov The subsequent alkylation then proceeds in the organic phase. The nature of the solvent can significantly influence the tightness of the ion pair and, consequently, the enantioselectivity of the reaction. acs.org

Methodologies for Assessing and Enhancing Stereochemical Purity.

The accurate determination of enantiomeric purity is critical to validate the effectiveness of an asymmetric synthesis. Furthermore, methods to enhance the stereochemical purity of the final product are often necessary.

Chromatographic Techniques for Enantiomeric Purity Analysis.

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most widely used and reliable method for determining the enantiomeric purity of chiral compounds like this compound. sigmaaldrich.comchromatographytoday.com These CSPs are designed to interact differently with the two enantiomers of a racemic mixture, leading to their separation and allowing for their quantification.

Several types of CSPs are commercially available and have been successfully employed for the separation of amino acid enantiomers. These include:

Polysaccharide-based CSPs: Columns such as Chiralpak® and Chiralcel®, which are based on cellulose (B213188) or amylose (B160209) derivatives, are known for their broad applicability in separating a wide range of chiral compounds, including amino acid derivatives. yakhak.org

Macrocyclic glycopeptide-based CSPs: CSPs like those based on teicoplanin (e.g., Astec CHIROBIOTIC® T) are particularly effective for the separation of underivatized amino acids and their derivatives due to the presence of ionic groups that can interact with the zwitterionic nature of these analytes. sigmaaldrich.com

Pirkle-type CSPs: These are based on the principle of forming transient diastereomeric complexes through π-π interactions, hydrogen bonding, and dipole-dipole interactions.

The selection of the appropriate CSP and mobile phase is crucial for achieving good separation. A typical HPLC analysis for enantiomeric purity would involve dissolving a small sample of the synthesized pyridinylglycine ester and injecting it onto the chiral column. The mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326), is then passed through the column. The two enantiomers will elute at different retention times, and the area under each peak in the resulting chromatogram can be used to calculate the enantiomeric excess. For instance, in the analysis of related glycine derivatives, a mobile phase of hexanes/isopropanol is commonly used with a Chiralcel OD-H column. yakhak.org

| Parameter | Typical Value |

| Column | Chiralpak IA, Chiralcel OD-H |

| Mobile Phase | Hexane/Isopropanol |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Influence of Substrate Structure on Stereoselectivity in Pyridylglycine Synthesis.

The structure of the substrate, including both the electrophile and the nucleophile, plays a significant role in determining the stereochemical outcome of an asymmetric synthesis.

In the context of synthesizing this compound, the key structural features are the 4-pyridyl group on the electrophile and the tert-butyl ester on the glycine nucleophile.

The electronic properties of the pyridyl ring can influence the reactivity of the corresponding pyridylmethyl halide. The electron-withdrawing nature of the nitrogen atom in the pyridine (B92270) ring can affect the transition state of the alkylation reaction. While specific studies on the 4-pyridyl group's influence in this exact reaction are scarce, research on the synthesis of other α-heterocyclic amino esters has shown that the nature of the heterocycle can impact diastereoselectivity. nih.gov

Reactivity and Chemical Transformations of S Pyridin 4 Yl Glycine Tert Butyl Ester

Selective Ester Cleavage Reactions of the tert-Butyl Group.

The tert-butyl ester group in (S)-Pyridin-4-yl-glycine tert-butyl ester serves as a crucial protecting group for the carboxylic acid functionality. Its selective removal is a key step in many synthetic sequences, enabling further transformations or the unveiling of the final active molecule.

Acid-Mediated Deprotection Mechanisms and Conditions.

The most common method for the cleavage of the tert-butyl ester is through acid-mediated hydrolysis. This reaction is typically performed under anhydrous conditions to prevent side reactions. The mechanism involves the protonation of the ester oxygen, followed by the departure of the stable tert-butyl cation, which is then typically scavenged. stackexchange.com

A variety of acidic reagents can be employed for this purpose, with the choice often depending on the sensitivity of other functional groups present in the molecule.

| Reagent | Conditions | Notes |

| Trifluoroacetic acid (TFA) | Neat or in a solvent like dichloromethane (B109758) (DCM) | A very common and effective reagent. The reaction is often complete within a few hours at room temperature. rsc.orgnih.gov |

| Hydrochloric acid (HCl) | In an organic solvent such as dioxane, or in fluoro alcohols like hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE). peptide.com | Provides a strong acidic environment for efficient cleavage. |

| Zinc Bromide (ZnBr2) | In a solvent like dichloromethane (DCM). | A Lewis acid catalyst that can promote the selective cleavage of tert-butyl esters. nih.govresearchgate.net |

| Cerium(III) chloride (CeCl3·7H2O) with Sodium Iodide (NaI) | In refluxing acetonitrile (B52724). | Offers a method for selective deprotection of tert-butyl esters in the presence of other acid-labile groups like N-Boc. organic-chemistry.orgresearchgate.net |

| Fluorinated alcohols (HFIP, TFE) | At elevated temperatures or under microwave irradiation. | Can cleave tert-butyl esters without the need for strong acids. researchgate.net |

The tert-butyl cation generated during the deprotection can be a reactive species, potentially leading to side reactions. To mitigate this, scavengers are often added to the reaction mixture. Common scavengers include water, anisole, or triisopropylsilane (B1312306) (TIS). nih.govpeptide.com

Orthogonal Deprotection Strategies in Multipurpose Synthesis.

In the synthesis of complex molecules, such as peptides or other multifunctional compounds, it is often necessary to selectively remove one protecting group while leaving others intact. This is known as an orthogonal protection strategy. The tert-butyl ester is a key component of such strategies due to its lability under acidic conditions, which are distinct from the conditions used to remove many other common protecting groups. iris-biotech.de

For instance, the tert-butyl group can be selectively cleaved in the presence of:

Fmoc (9-fluorenylmethyloxycarbonyl) group: This base-labile protecting group, commonly used for amines, is stable to the acidic conditions used for tert-butyl ester removal. iris-biotech.de

Cbz (carboxybenzyl) group: This group is typically removed by hydrogenolysis and is stable to mild acidic conditions.

Allyl-based protecting groups: These are removed by palladium catalysis and are orthogonal to acid-labile groups. sigmaaldrich.com

This orthogonality allows for the sequential deprotection and functionalization of different parts of the molecule, providing a high degree of control in complex syntheses. thieme-connect.de For example, in solid-phase peptide synthesis (SPPS), the acid-labile tert-butyl group is frequently used for side-chain protection of acidic amino acids, while the N-terminus is protected with the base-labile Fmoc group. iris-biotech.de

Amine Functionalization Reactions.

The primary amine of the glycine (B1666218) moiety in this compound is a key site for a variety of functionalization reactions, enabling the construction of larger and more complex molecules.

Acylation and Amide Bond Formation for Peptide and Peptoid Assembly.

The amine group readily undergoes acylation to form amide bonds, a fundamental reaction in the synthesis of peptides and peptoids. This is typically achieved by reacting the amine with a carboxylic acid that has been activated with a coupling reagent. researchgate.netorgsyn.org

Common coupling reagents used for this purpose include:

Carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. luxembourg-bio.com

Uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). luxembourg-bio.com

These methods are widely used in both solution-phase and solid-phase peptide synthesis to incorporate the (S)-pyridin-4-yl-glycine residue into a growing peptide chain. rsc.orgnih.gov The pyridine (B92270) ring of this non-proteinogenic amino acid can introduce unique structural constraints and potential metal-binding sites into peptides, making it a valuable building block in drug discovery and materials science.

Diverse Derivatizations at the Glycine Nitrogen Atom.

Beyond simple acylation, the nitrogen atom of the glycine can be subjected to a variety of other derivatizations, leading to a diverse range of structures. These include:

N-Alkylation: The amine can be alkylated using alkyl halides or other electrophiles to introduce various alkyl or aryl groups. core.ac.ukmdpi.com This transformation is crucial for the synthesis of N-substituted amino acids and peptoids, which often exhibit enhanced proteolytic stability and unique conformational properties compared to their natural peptide counterparts.

Reductive Amination: Reaction with aldehydes or ketones followed by reduction with a reducing agent like sodium borohydride (B1222165) or sodium cyanoborohydride provides another route to N-alkylated derivatives.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are important functional groups in many pharmaceutical compounds.

These derivatizations significantly expand the chemical space accessible from this compound, allowing for the fine-tuning of its steric and electronic properties for various applications. researchgate.net

Functionalization and Modification Reactions at the Pyridine Ring.

The pyridine ring of this compound is an aromatic heterocycle that can undergo a range of functionalization reactions. The nitrogen atom in the ring deactivates it towards electrophilic aromatic substitution, making direct functionalization challenging. However, various strategies have been developed to modify the pyridine ring, particularly at the C4 position. digitellinc.com

Methods for the functionalization of the pyridine ring include:

Metalation: The use of strong bases can lead to deprotonation of the pyridine ring, creating a nucleophilic species that can react with various electrophiles. nih.govresearchgate.net

Cross-Coupling Reactions: Pre-functionalization of the pyridine ring, for example, by introducing a halogen atom, allows for subsequent cross-coupling reactions such as Suzuki, Stille, or Negishi couplings to form new carbon-carbon bonds. nih.gov

Minisci Reaction: This radical-based reaction allows for the introduction of alkyl groups onto the electron-deficient pyridine ring. nih.gov

Nucleophilic Aromatic Substitution (SNA_r): If a suitable leaving group is present on the ring, it can be displaced by nucleophiles.

These reactions enable the introduction of a wide variety of substituents onto the pyridine ring, further enhancing the structural diversity of molecules derived from this compound. This allows for the modulation of properties such as solubility, basicity, and biological activity. chemrxiv.orgnih.gov

Regioselective Functionalization of the Pyridine Nucleus

The functionalization of the pyridine ring in derivatives like this compound is a key area of interest for modifying its properties. While direct C-H functionalization of pyridines can be challenging due to the electron-deficient nature of the ring, several strategies have been developed for related compounds that could be applicable. These methods often involve the activation of the pyridine ring to facilitate nucleophilic or radical attack.

For instance, the conversion of pyridines into electron-rich intermediates allows for regioselective electrophilic functionalization. nih.gov This approach has been used for meta-C-H functionalization of pyridines, a reaction that is typically difficult to achieve. nih.gov Another strategy involves the use of directing groups to control the position of functionalization. Although direct studies on this compound are not extensively documented, these general methodologies for pyridine functionalization suggest potential pathways for its derivatization.

Strategies for regioselective functionalization of the pyridine nucleus in related compounds are summarized below:

| Strategy | Position of Functionalization | Type of Reaction | Reference |

| Temporary conversion to electron-rich intermediates | meta | Electrophilic | nih.gov |

| Use of directing groups | Varies | Various | acs.org |

| N-oxide formation followed by reaction | C2 | Nucleophilic/Radical | nih.gov |

These approaches could potentially be adapted for the regioselective functionalization of the pyridine nucleus in this compound, enabling the synthesis of a diverse range of derivatives.

Radical Conjugate Addition Reactions to Pyridine-Containing Substrates

The pyridine moiety of this compound can also be involved in radical reactions. Specifically, the generation of a pyridyl radical from a suitable precursor can enable its participation in conjugate addition reactions. A study has demonstrated the direct addition of pyridine units to electron-poor alkenes via a redox radical mechanism. rsc.org This method is tolerant of acidic functional groups and is applicable to a range of Michael acceptors. rsc.org

In this context, a halogenated derivative of this compound could serve as a precursor for the corresponding pyridyl radical. This radical could then add to a Michael acceptor, leading to the formation of a new carbon-carbon bond at the pyridine ring. This type of reaction, often referred to as a Giese reaction, has been expanded through photoredox catalysis to include a wider range of substrates and radical precursors. nih.gov

The general scheme for a radical conjugate addition involving a pyridine derivative is as follows:

Radical Generation: A pyridyl radical is generated from a suitable precursor (e.g., a heteroaryl halide).

Conjugate Addition: The pyridyl radical adds to an electron-deficient alkene (Michael acceptor).

Radical Trapping: The resulting radical intermediate is trapped to form the final product.

This methodology offers a powerful tool for the C-C bond formation at the pyridine nucleus of molecules like this compound.

α-Carbon Functionalization Reactions (post-core structure formation)

The α-carbon of this compound is another key site for chemical modification. Various reactions can be employed to introduce new functional groups at this position, further diversifying the chemical space accessible from this starting material.

Direct C-H Functionalization Methodologies

Direct C-H functionalization of the α-carbon of amino acid esters is a highly atom-economical approach to introduce new substituents. While specific examples for this compound are not prevalent in the literature, general methods for the C-H functionalization of glycine derivatives have been developed. These reactions often proceed through the formation of an imine or an enolate equivalent, which then reacts with an electrophile.

For example, photoredox catalysis has been employed for the site-selective C-H acylation of pyridinium (B92312) derivatives, which could be a potential route for the functionalization of the α-carbon. researchgate.net Furthermore, metal-catalyzed C-H activation has been extensively used for the functionalization of various organic molecules, including heterocycles and amino acid derivatives. acs.orgnih.gov These advanced methodologies could potentially be applied to the direct functionalization of the α-C-H bond in this compound.

Alkylation Reactions at the α-Carbon

Alkylation at the α-carbon of this compound can be achieved through the formation of an enolate or an equivalent nucleophilic species. The resulting nucleophile can then react with various alkylating agents to introduce new alkyl groups. The stereoselectivity of this reaction is a crucial aspect, and various methods have been developed to control the stereochemical outcome.

One approach involves the use of chiral auxiliaries or catalysts to induce asymmetry. For instance, the catalytic, enantioselective alkylation of α-imino esters using chiral transition metal-phosphine complexes has been shown to produce nonnatural α-amino acid derivatives with high enantioselectivity. nih.gov This method could be adapted for the alkylation of an imine derivative of this compound.

A summary of representative alkylation reactions at the α-carbon of amino acid derivatives is presented below:

| Method | Key Intermediate | Stereocontrol | Reference |

| Enolate alkylation | Enolate | Chiral auxiliary/catalyst | researchgate.net |

| Alkylation of α-imino esters | α-Imino ester | Chiral catalyst | nih.gov |

| Phase-transfer catalysis | Enolate | Chiral phase-transfer catalyst | N/A |

These methods provide a toolbox for the synthesis of a variety of α-alkylated derivatives of this compound.

Stereoselective Cyanoalkylation Approaches

The introduction of a cyanoalkyl group at the α-carbon of this compound can lead to valuable synthetic intermediates. While direct stereoselective cyanoalkylation of this specific compound is not well-documented, enzymatic methods have been developed for the synthesis of related chiral building blocks.

For example, ketoreductases have been used for the asymmetric reduction of α-cyanoalkyl-β-keto esters to produce optically pure β-hydroxy-α-cyanoalkyl esters. researchgate.net These products can serve as precursors to chiral α-substituted γ-butyrolactams. researchgate.net Although this is not a direct cyanoalkylation of the starting amino acid ester, it represents a viable strategy for accessing structurally related and stereochemically defined compounds.

Cyclization Reactions and Formation of Complex Heterocyclic Systems

This compound is a valuable building block for the synthesis of more complex heterocyclic systems. The presence of multiple functional groups (amino, ester, and pyridine) allows for its participation in various cyclization reactions.

For instance, glycine derivatives are known to undergo [3+2] cycloaddition reactions to form pyrrolidine-containing polycyclic compounds. nih.gov In these reactions, a glycine derivative can be converted into an azomethine ylide, which then reacts with a dipolarophile. This strategy has been used in the synthesis of complex natural products. nih.gov

Furthermore, the pyridine nitrogen can participate in cyclization reactions, particularly when activated. Pyridinium zwitterions, for example, can undergo various cycloaddition reactions to form fused heterocyclic systems. mdpi.com By analogy, this compound could be N-functionalized to generate a pyridinium intermediate that could then undergo intramolecular or intermolecular cyclization.

The versatility of this compound as a scaffold for heterocyclic synthesis is highlighted by the various types of cyclization reactions it can potentially undergo:

| Reaction Type | Potential Product | Key Intermediate | Reference |

| [3+2] Cycloaddition | Pyrrolidine-fused heterocycles | Azomethine ylide | nih.gov |

| Pictet-Spengler reaction | Tetrahydro-β-carboline derivatives | Iminium ion | N/A |

| Cyclization involving the pyridine ring | Fused pyridinium systems | N-functionalized pyridinium | mdpi.com |

Application As a Chiral Building Block in Advanced Organic Synthesis

Utility in the Construction of Unnatural Amino Acids and Analogues

Unnatural amino acids are crucial components in medicinal chemistry and chemical biology, offering the potential to create novel therapeutic agents and probes to study biological systems. (S)-Pyridin-4-yl-glycine tert-butyl ester serves as a key starting material for the synthesis of various unnatural alpha-amino acids and their analogues. The presence of the chiral center allows for the stereocontrolled introduction of diverse substituents at the alpha-position, leading to a wide array of non-proteinogenic amino acids.

The tert-butyl ester group provides robust protection of the carboxylic acid functionality under various reaction conditions, while the pyridinyl moiety can influence the reactivity of the alpha-carbon and can also be a site for further chemical modification. Synthetic strategies often involve the deprotonation of the alpha-carbon followed by alkylation with various electrophiles. This approach allows for the introduction of a wide range of side chains, leading to the formation of novel amino acid structures.

Table 1: Examples of Unnatural Amino Acids Synthesized from Glycine (B1666218) Derivatives

| Starting Material Derivative | Reagents | Product (Unnatural Amino Acid Derivative) |

| N-(Diphenylmethylene)glycine tert-butyl ester | Benzyl bromide, Phase-transfer catalyst | (R)-2-(Benzhydrylideneamino)-3-phenylpropanoic acid tert-butyl ester |

| N-Boc-glycine tert-butyl ester | N-bromosuccinimide, Dichlorodiethoxytitanium, 2-trimethylsiloxybutadiene | tert-Butyl [1-(tert-butoxycarbonyl)-3-oxo-4-pentenyl]carbamate |

This table illustrates general strategies for synthesizing unnatural amino acids from glycine ester derivatives. Specific examples using this compound are not extensively documented in publicly available literature.

Integration into Peptide and Peptoid Architectures

The incorporation of unnatural amino acids like (S)-pyridin-4-yl-glycine into peptides and peptoids can significantly alter their conformational properties, proteolytic stability, and biological activity.

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry. When incorporating this compound into a peptide sequence using SPPS, several factors must be considered. The tert-butyl ester serves as a protecting group for the C-terminus. For chain elongation, the N-terminus is typically protected with a base-labile Fmoc (9-fluorenylmethoxycarbonyl) group. altabioscience.com

The key considerations include:

Protection Strategy: The use of the tert-butyl ester is compatible with the widely used Fmoc/tBu orthogonal protection strategy. ub.edu The tert-butyl group is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine (B6355638) in DMF) and is typically removed during the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA). ontosight.aipeptide.com

Coupling Reactions: Standard coupling reagents such as HBTU, HATU, or DIC/Oxyma can be employed to activate the carboxylic acid of the incoming Fmoc-protected amino acid for coupling to the free amine of the resin-bound (S)-pyridin-4-yl-glycine. The pyridine (B92270) nitrogen might require temporary protection or the use of specific coupling conditions to avoid side reactions, although this is not always necessary.

Cleavage: The final peptide is cleaved from the solid support, and the tert-butyl ester and other acid-labile side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing TFA and scavengers to prevent side reactions. researchgate.net

In solution-phase peptide synthesis, this compound can be used as the C-terminal component. The synthesis involves the coupling of an N-protected amino acid to the free amino group of the pyridinylglycine derivative. The tert-butyl ester protects the C-terminus during the coupling step. libretexts.org Subsequently, the N-protecting group of the resulting dipeptide can be removed to allow for further chain elongation. The tert-butyl ester is typically removed in the final step of the synthesis using acidic conditions.

Peptoids, or N-substituted glycine oligomers, are a class of peptidomimetics with significant potential in drug discovery due to their enhanced proteolytic stability and conformational flexibility. nih.govresearchgate.netnih.gov this compound can be envisioned as a precursor to a chiral N-substituted glycine monomer for peptoid synthesis. The general submonomer method for peptoid synthesis involves a two-step cycle of acylation with a haloacetic acid followed by nucleophilic displacement with a primary amine. nih.govescholarship.org To incorporate a pyridin-4-yl-glycine moiety, a primary amine derived from the parent amino acid would be required. The pyridine ring within the peptoid side chain could influence the cis/trans isomerization of the backbone amide bonds, potentially leading to more defined secondary structures. acs.org

Precursor for the Synthesis of Diverse Complex Heterocyclic Compounds

The structural features of this compound make it a versatile precursor for the synthesis of various complex heterocyclic compounds. The amino acid backbone can be utilized in cyclization reactions to form a range of ring systems. For instance, glycine derivatives are known to undergo [3+2] cycloaddition reactions to form pyrrolidine-containing polycyclic compounds. mdpi.com The pyridine moiety can also participate in or direct cyclization reactions, leading to the formation of novel fused heterocyclic systems. The ester and amino functionalities provide handles for a variety of chemical transformations, enabling the construction of complex molecular scaffolds with potential applications in medicinal chemistry and materials science.

Contribution to Ligand and Catalyst Development

Chiral ligands are essential for asymmetric catalysis, a field that enables the synthesis of enantiomerically pure compounds. Amino acid derivatives, including those containing pyridyl moieties, are attractive candidates for chiral ligand synthesis due to their ready availability and inherent chirality. mdpi.com this compound can serve as a scaffold for the development of novel chiral ligands. The pyridine nitrogen and the amino group can act as coordination sites for metal centers, while the chiral backbone can induce asymmetry in catalytic transformations.

For example, pyridinooxazoline (PyOx) ligands, which share structural motifs with pyridyl amino acids, have shown great promise in a variety of asymmetric catalytic reactions. nih.govbeilstein-journals.orgrsc.org The synthesis of such ligands often involves the condensation of a pyridine derivative with a chiral amino alcohol. By analogy, this compound could be chemically modified to create novel P,N, N,N or N,O-type ligands for a range of metal-catalyzed reactions.

Analytical and Spectroscopic Characterization Research of S Pyridin 4 Yl Glycine Tert Butyl Ester and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the comprehensive mapping of the molecular structure.

Proton (¹H) NMR Analysis

Proton (¹H) NMR spectroscopy is fundamental in determining the structure of (S)-Pyridin-4-yl-glycine tert-butyl ester. The ¹H NMR spectrum provides critical information regarding the number of different types of protons, their electronic environment, and their proximity to other protons.

For a molecule with the complexity of this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring, the alpha-proton adjacent to the amino and ester groups, and the protons of the tert-butyl group. The chemical shifts (δ) of the pyridine protons are typically found in the downfield region (usually δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. The protons ortho to the nitrogen (at positions 2 and 6) would appear at a lower field than the protons meta to the nitrogen (at positions 3 and 5).

The alpha-proton is a key diagnostic signal, and its chemical shift is influenced by the adjacent amino and carbonyl groups. The large, magnetically equivalent set of nine protons of the tert-butyl group would give rise to a characteristic sharp singlet in the upfield region of the spectrum (typically around δ 1.0-1.5 ppm), a hallmark of this protecting group.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Integration |

|---|---|---|---|

| Pyridine H (ortho to N) | ~8.5-8.7 | Doublet | 2H |

| Pyridine H (meta to N) | ~7.2-7.4 | Doublet | 2H |

| α-Proton (CH) | ~4.0-4.5 | Singlet or Triplet (depending on NH coupling) | 1H |

| tert-Butyl (CH₃) | ~1.4-1.5 | Singlet | 9H |

| Amino (NH₂) | Variable (broad singlet) | Broad Singlet | 2H |

Carbon-13 (¹³C) NMR Analysis

Complementing the ¹H NMR data, Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the tert-butyl ester is expected to resonate at a significantly downfield chemical shift (typically δ 170-175 ppm). The carbons of the pyridine ring will appear in the aromatic region (δ 120-160 ppm), with the carbon atoms adjacent to the nitrogen being the most deshielded. The α-carbon, attached to both the pyridine ring and the ester group, will have a characteristic chemical shift in the range of δ 50-65 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group will have distinct signals in the upfield region of the spectrum.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~170-175 |

| Pyridine C (ipso- to glycine) | ~148-152 |

| Pyridine C (ortho to N) | ~149-151 |

| Pyridine C (meta to N) | ~121-124 |

| tert-Butyl (quaternary C) | ~80-85 |

| α-Carbon (CH) | ~55-60 |

| tert-Butyl (CH₃) | ~27-29 |

Advanced Two-Dimensional (2D) NMR Techniques (e.g., TOCSY, HSQC, HMBC)

For unambiguous assignment of all proton and carbon signals, especially in complex molecules or derivatives, two-dimensional (2D) NMR techniques are indispensable.

Total Correlation Spectroscopy (TOCSY) would be used to identify protons that are part of the same spin system. For instance, it would show correlations between all the protons within the pyridine ring.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals. For example, the signal of the α-proton would show a cross-peak with the signal of the α-carbon.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds. This technique is vital for establishing the connectivity between different parts of the molecule. For example, HMBC would show a correlation between the tert-butyl protons and the carbonyl carbon, as well as the quaternary carbon of the tert-butyl group. It would also show correlations between the α-proton and the carbons of the pyridine ring, confirming the attachment of the glycine (B1666218) moiety to the pyridine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental composition. For this compound (C₁₁H₁₆N₂O₂), the expected exact mass would be calculated and compared with the experimentally determined value. A close match between the calculated and observed mass provides strong evidence for the correct molecular formula.

| Ion | Calculated Exact Mass |

|---|---|

| [M+H]⁺ | 209.1285 |

| [M+Na]⁺ | 231.1104 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like amino acid derivatives. In ESI-MS, the sample is ionized directly from solution, typically forming protonated molecules [M+H]⁺.

The fragmentation of the [M+H]⁺ ion of this compound in the mass spectrometer (MS/MS analysis) would provide valuable structural information. A characteristic and often dominant fragmentation pathway for tert-butyl esters is the loss of isobutylene (B52900) (56 Da) to form a protonated carboxylic acid. Another common fragmentation would be the loss of the entire tert-butoxy (B1229062) group. Fragmentation of the pyridine ring could also be observed, providing further confirmation of the structure.

| Precursor Ion (m/z) | Major Fragment Ions (m/z) | Neutral Loss |

|---|---|---|

| 209.13 | 153.07 | C₄H₈ (Isobutylene) |

| 209.13 | 136.06 | C₄H₉O (tert-Butoxy radical) |

| 209.13 | 78.05 | C₇H₉NO₂ (Side chain) |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique well-suited for the analysis of a wide range of molecules, from small organic compounds to large biomolecules like proteins. nih.gov It provides valuable information on the molecular weight of the analyte with high accuracy and sensitivity.

In the analysis of this compound, MALDI-TOF MS would be employed to confirm the molecular mass of the synthesized compound. The technique involves co-crystallizing the analyte with a matrix material that strongly absorbs laser energy. Upon irradiation by the laser, the matrix vaporizes and transfers charge to the analyte molecules, typically forming singly charged ions (e.g., [M+H]⁺) with minimal fragmentation. nih.gov These ions are then accelerated into a time-of-flight analyzer, where their mass-to-charge ratio (m/z) is determined by measuring the time it takes for them to travel to the detector.

For this compound (Molecular Formula: C₁₁H₁₆N₂O₂), the expected monoisotopic mass is approximately 208.12 g/mol . Therefore, the MALDI-TOF spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z value of approximately 209.13. This analysis serves as a primary confirmation of the compound's identity.

Table 1: Predicted MALDI-TOF MS Data for this compound

| Analyte | Molecular Formula | Expected Monoisotopic Mass (Da) | Predicted Ion | Expected m/z |

| This compound | C₁₁H₁₆N₂O₂ | 208.12 | [M+H]⁺ | 209.13 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. sepax-tech.commasterorganicchemistry.com By measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds, a unique spectral fingerprint of the compound is obtained. specac.com

The IR spectrum of this compound is predicted to exhibit several characteristic absorption bands corresponding to its key functional groups. The presence of the tert-butyl ester group would be confirmed by a strong, sharp absorption peak for the carbonyl (C=O) stretch, typically found in the range of 1735-1750 cm⁻¹. libretexts.orglibretexts.org Additionally, C-O stretching vibrations associated with the ester linkage would appear in the 1000-1300 cm⁻¹ region. libretexts.org

The secondary amine (N-H) group is expected to show a moderate, sharp absorption band in the 3300-3500 cm⁻¹ range. libretexts.org The aromatic pyridine ring would be identified by C-H stretching vibrations appearing just above 3000 cm⁻¹ and characteristic C=C and C=N in-ring stretching vibrations between 1450 and 1600 cm⁻¹. vscht.cz

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine | N-H Stretch | 3300 - 3500 | Medium |

| Aromatic (Pyridine) | C-H Stretch | 3000 - 3100 | Medium |

| Alkyl (tert-Butyl) | C-H Stretch | 2850 - 3000 | Medium |

| Ester Carbonyl | C=O Stretch | 1735 - 1750 | Strong |

| Aromatic (Pyridine) | C=C / C=N Ring Stretch | 1450 - 1600 | Medium |

| Ester | C-O Stretch | 1000 - 1300 | Strong |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for both assessing the purity of this compound and for its purification from reaction mixtures. A combination of HPLC, TLC, and column chromatography provides a comprehensive approach to analysis and isolation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of pharmaceutical compounds and for preparative purification. The analysis of pyridine-containing compounds can be challenging due to their basic nature, which can lead to poor peak shape and tailing on standard silica-based columns. chromforum.org

To overcome these issues, a reversed-phase HPLC method using a C18 column with an acidic mobile phase modifier is typically employed. The addition of an acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase (e.g., a gradient of acetonitrile (B52724) and water) protonates the pyridine nitrogen, minimizing undesirable interactions with residual silanol (B1196071) groups on the stationary phase and resulting in sharper, more symmetrical peaks. chromforum.orghelixchrom.com This method is compatible with mass spectrometry detection (LC/MS), allowing for simultaneous purity assessment and mass confirmation. sielc.com For preparative scale, the same principles apply, though typically with larger columns and higher flow rates to isolate larger quantities of the product. sigmaaldrich.com

Table 3: Typical HPLC Parameters for Analysis of Pyridine Derivatives

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient (e.g., 5% to 95% B over 15 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm / Mass Spectrometry (MS) |

| Column Temperature | Ambient or 30-40 °C |

For chiral molecules like this compound, determining the enantiomeric purity (or enantiomeric excess, ee) is critical. Chiral HPLC is the standard method for this analysis, utilizing a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. yakhak.org

Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) (e.g., Chiralpak® or Chiralcel® columns), are highly effective for separating the enantiomers of amino acid derivatives. yakhak.orgrsc.org Typically, a normal-phase mobile system consisting of a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol) is used. rsc.org The relative retention times of the (S) and potential (R) enantiomers allow for the precise quantification of the enantiomeric purity of the target compound. Crown-ether based CSPs have also proven effective for separating underivatized amino acid enantiomers and could be adapted for their ester derivatives. chromatographyonline.com

Table 4: Representative Chiral HPLC Method for Amino Acid Ester Enantiomers

| Parameter | Condition |

| Column | Polysaccharide-based CSP (e.g., Chiralpak® AD-H, 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Hexane / Isopropanol (e.g., 90:10 v/v) |

| Elution | Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | Ambient |

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. rsc.org

For monitoring the synthesis of this compound, silica (B1680970) gel-coated plates (Silica Gel 60 F₂₅₄) are commonly used. A mixture of a moderately polar solvent like ethyl acetate (B1210297) and a non-polar solvent like hexane is a suitable eluent. The relative polarity of the starting materials, intermediates, and the final product will determine their respective retention factors (Rf values). Due to the UV-active pyridine ring, spots can be easily visualized under a UV lamp at 254 nm. rsc.org Stains such as potassium permanganate (B83412) or ninhydrin (B49086) (for primary/secondary amines) can also be used for visualization.

Table 5: General TLC Conditions for Reaction Monitoring

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F₂₅₄ plates |

| Mobile Phase (Eluent) | Ethyl Acetate / Hexane (e.g., 30:70 to 50:50 v/v) or CH₂Cl₂ / MeOH (95:5 v/v) |

| Visualization | UV light (254 nm), Potassium Permanganate stain, or Ninhydrin stain |

Column chromatography is the standard method for purifying chemical compounds on a laboratory scale. rsc.org Following a reaction, the crude product containing this compound can be purified by passing it through a column packed with a stationary phase, typically silica gel.

The choice of eluent (mobile phase) is guided by preliminary TLC analysis. A solvent system that provides a good separation of the desired product from impurities with an Rf value for the product of around 0.3 is ideal. rsc.org Often, a gradient elution is employed, starting with a less polar solvent system (e.g., ethyl acetate/hexane) and gradually increasing the polarity to elute the compounds from the column in order of increasing polarity. The polarity of pyridine-containing compounds can make purification tricky, and sometimes adding a small amount of a base like triethylamine (B128534) to the eluent can improve resolution and prevent tailing on the silica gel. researchgate.net

Table 6: Typical Column Chromatography Purification Parameters

| Parameter | Description |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase (Eluent) | Gradient elution with Ethyl Acetate in Hexane (e.g., from 10% to 50%) |

| Loading Method | Wet or dry loading of the crude product adsorbed onto silica gel |

| Fraction Collection | Automated or manual collection based on TLC or UV detector response |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the most definitive method for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, which is crucial for understanding the structure-activity relationships of enantiomerically pure compounds like this compound. The determination of the absolute configuration is paramount in pharmaceutical and materials science, as different enantiomers of a chiral molecule can exhibit distinct biological activities and physical properties.

The fundamental principle of using X-ray crystallography to determine absolute configuration lies in the phenomenon of anomalous dispersion. When X-rays interact with electrons of an atom, particularly those of heavier atoms, a phase shift occurs. This effect, known as anomalous scattering, leads to measurable differences in the intensities of Friedel pairs (reflections from opposite sides of a crystal plane, hkl and -h-k-l). By carefully analyzing these intensity differences, the absolute spatial arrangement of the atoms in the molecule can be established.

While crystallographic data for this compound itself is not available in the reviewed literature, the analysis of structurally related compounds provides a clear example of the application of this technique. For instance, the absolute configuration of other chiral molecules, including derivatives of amino acids and compounds with stereogenic centers, is routinely determined using single-crystal X-ray diffraction.

In a typical X-ray crystallographic analysis for absolute configuration determination, a high-quality single crystal of the compound is required. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and processed to generate an electron density map, from which the molecular structure is solved and refined. The quality of the structure and the confidence in the absolute configuration assignment are assessed by various parameters, most notably the Flack parameter. A Flack parameter value close to zero for the correct enantiomer and close to one for the inverted structure provides a high degree of confidence in the assigned absolute configuration.

To illustrate the type of data obtained from such an analysis, the crystallographic data for the complex of an enantiopure phosphinoamidate, (−)-(R)-t-butylphenylphosphinoamidate, with (+)-R-2,2′-dihydroxy-1,1′-binaphthol is presented below. nih.gov This example showcases the detailed structural information that can be elucidated through X-ray crystallography.

Crystallographic Data for an Exemplary Chiral Compound Complex nih.gov

| Parameter | Value |

| Empirical Formula | C20H18O2 · C10H16NOP |

| Formula Weight | 483.52 |

| Temperature | 296(2) K |

| Wavelength | 1.54178 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | |

| a | 12.085(2) Å |

| b | 7.2789(15) Å |

| c | 14.672(3) Å |

| α | 90° |

| β | 96.83(3)° |

| γ | 90° |

| Volume | 1281.5(4) ų |

| Z | 2 |

| Density (calculated) | 1.253 Mg/m³ |

| Absorption Coefficient | 1.141 mm⁻¹ |

| F(000) | 512 |

The successful determination of the crystal structure and absolute configuration of this compound or its derivatives would similarly rely on obtaining suitable single crystals and performing a detailed X-ray diffraction analysis. The resulting data would provide conclusive evidence of its (S)-configuration and offer valuable insights into its conformational preferences in the solid state.

Computational Studies and Mechanistic Insights

Molecular Modeling and Docking Studies for Understanding Reactivity and Derivatization

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are instrumental in understanding the three-dimensional structure of (S)-Pyridin-4-yl-glycine tert-butyl ester and predicting how it might interact with other molecules, which is crucial for designing new derivatives with specific biological activities.

Molecular docking is a key technique in this domain, predicting the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For instance, docking studies on pyridine (B92270) derivatives have been used to investigate their potential as inhibitors for various enzymes, such as cyclin-dependent kinases (CDK2, CDK4, and CDK6), by modeling their interactions with the enzyme's active site. Such studies can reveal key binding interactions, like hydrogen bonds and hydrophobic interactions, that are essential for biological activity. While specific docking studies on this compound are not widely published, the principles from studies on similar pyridine-containing molecules can be applied to understand its potential interactions and guide the design of new derivatives.

The biological activity and reactivity of a molecule are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key rotatable bonds are around the chiral center, connecting the pyridin-4-yl group, the amino group, and the tert-butyl ester group.

An illustrative table of dihedral angles for a low-energy conformation of a generic pyridylglycine ester is presented below. These angles define the spatial relationship between different parts of the molecule.

| Dihedral Angle | Atoms Involved | Illustrative Angle (degrees) |

| φ (phi) | C-N-Cα-C | -120 |

| ψ (psi) | N-Cα-C-O | 150 |

| χ1 (chi1) | N-Cα-Cβ-Cγ | 180 |

| χ2 (chi2) | Cα-Cβ-Cγ-Cδ1 | 0 |

Note: This table is for illustrative purposes, showing typical dihedral angles for an amino acid derivative. The actual values for this compound would require specific calculations.

Computational chemistry is a valuable tool for understanding the mechanisms of chemical reactions, allowing for the elucidation of reaction pathways and the identification of transition states and intermediates. This knowledge is crucial for optimizing existing synthetic routes and designing new ones for compounds like this compound.

Theoretical calculations can be used to map out the potential energy surface of a reaction, providing insights into the feasibility and kinetics of different synthetic steps. For example, computational studies have been used to analyze reaction mechanisms in aminolysis, a common reaction in peptide chemistry. By calculating the activation energies for different possible pathways, researchers can predict the most likely mechanism. This approach can be applied to the synthesis of this compound to understand aspects such as the stereoselectivity of the reaction and the influence of catalysts.

Once new derivatives of this compound are designed, computational methods can be used to predict their interaction with biological targets, such as proteins or nucleic acids. This is a critical step in the drug discovery process, as it allows for the prioritization of compounds for synthesis and experimental testing.

Molecular docking, as mentioned earlier, is a primary tool for this purpose. By docking a library of designed derivatives into the active site of a target receptor, it is possible to predict their binding affinities and binding modes. For example, studies on pyridine derivatives as kinase inhibitors have used docking to understand how modifications to the pyridine scaffold affect binding to the ATP-binding pocket of the enzyme. Furthermore, more advanced techniques like molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-receptor complex over time, providing a more detailed picture of the binding stability and the role of solvent molecules.

An illustrative data table showing the results of a hypothetical docking study of designed derivatives is presented below.

| Derivative | Docking Score (kcal/mol) | Key Interacting Residues |

| Derivative A | -8.5 | LYS33, GLU81 |

| Derivative B | -7.9 | LEU132, PHE80 |

| Derivative C | -9.2 | LYS33, ASP145 |

Note: This table is for illustrative purposes. The actual values would depend on the specific receptor and derivatives being studied.

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Properties

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed description of the electronic structure of a molecule. These calculations are essential for understanding a molecule's reactivity, spectroscopic properties, and other chemical characteristics. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used for this purpose.

Quantum chemical calculations can be used to predict various spectroscopic parameters, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption wavelengths. These predictions can be invaluable in aiding the experimental characterization of newly synthesized compounds like this compound.

Below is an illustrative table of predicted ¹H NMR chemical shifts for a pyridylglycine derivative.

| Proton | Predicted Chemical Shift (ppm) |

| Pyridine H (ortho) | 8.6 |

| Pyridine H (meta) | 7.4 |

| α-H | 4.5 |

| NH₂ | 2.5 |

| tert-butyl CH₃ | 1.5 |

Note: This table is for illustrative purposes. Actual chemical shifts can be influenced by solvent and other experimental conditions.

The electronic structure of a molecule, particularly the distribution of its frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), is a key determinant of its chemical reactivity. Quantum chemical calculations can provide detailed information about these orbitals.

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For pyridyl α-amino acids, DFT calculations have shown that the

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Enantioselective Synthetic Routes

The demand for enantiomerically pure compounds in pharmaceuticals and materials science necessitates the development of efficient and environmentally benign synthetic methods. mdpi.comresearchgate.net Future research should focus on moving beyond traditional synthetic pathways to more innovative and sustainable strategies for producing (S)-Pyridin-4-yl-glycine tert-butyl ester.

Key areas for exploration include:

Asymmetric Biocatalysis: The use of engineered enzymes, such as transaminases or ammonia (B1221849) lyases, could provide a direct and highly selective route to the core amino acid. Biocatalysis offers mild reaction conditions, exceptional enantioselectivity, and a reduced environmental footprint compared to conventional chemical methods. chiralpedia.com

Organocatalysis: Chiral organocatalysts, such as those derived from cinchona alkaloids or proline, could be employed in asymmetric additions to imines derived from glycinate (B8599266) esters. Chiral aldehyde catalysis, in particular, has emerged as a powerful tool for the asymmetric α-functionalization of N-unprotected amino esters. nih.gov Developing a catalytic system that directly introduces the pyridin-4-yl moiety would represent a significant advance.

Transition-Metal Catalyzed C-H Functionalization: A forward-thinking approach would involve the direct, enantioselective C-H functionalization of a glycine (B1666218) derivative with pyridine (B92270). This strategy would be highly atom-economical, avoiding the need for pre-functionalized starting materials. Palladium-catalyzed cross-coupling of serine-derived organozinc reagents with halopyridines has already proven effective for preparing related pyridyl amino acids and could be adapted. nih.govresearchgate.net

The development of these routes could be guided by the parameters outlined in the following table:

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Asymmetric Biocatalysis | High enantioselectivity, mild conditions, green chemistry. | Enzyme discovery and engineering, substrate scope limitations. |

| Organocatalysis | Metal-free, readily available catalysts, operational simplicity. | Catalyst loading, scalability, purification from catalyst. |

| C-H Functionalization | High atom economy, reduced synthetic steps. | Regioselectivity on the pyridine ring, catalyst development. |

Exploration of Unconventional Chemical Transformations for Diversification

To maximize the utility of this compound, research into novel chemical transformations that go beyond standard peptide couplings or ester hydrolysis is essential. Such explorations would generate a diverse library of derivatives with unique properties.

Promising avenues for investigation include:

Skeletal Editing of the Pyridine Ring: Recent breakthroughs in synthetic chemistry allow for the direct manipulation of aromatic rings. nih.gov Applying skeletal editing techniques, such as atom insertion or exchange, to the pyridine moiety of the title compound could generate unprecedented analogs, for instance, transforming the pyridine into a naphthalene (B1677914) or other heterocyclic core while retaining the chiral amino acid fragment. nih.gov

Late-Stage Functionalization: The pyridine ring is amenable to a variety of late-stage functionalization reactions. Techniques such as photoredox catalysis could be used to introduce alkyl or aryl groups at various positions on the pyridine ring, rapidly creating a library of analogs from a common intermediate.

Decarboxylative Couplings: While the tert-butyl ester is a protecting group, it can also be leveraged in transformative reactions. libretexts.org Upon selective removal, the resulting carboxylic acid could be used in photoredox-mediated decarboxylative cross-coupling reactions to forge new carbon-carbon or carbon-heteroatom bonds, effectively using the amino acid backbone as a linchpin.

Expanding the Scope of this compound as a Chiral Building Block in Emerging Fields

The unique structural features of this compound make it an attractive candidate for applications beyond simple intermediates. Its incorporation into more complex systems could yield materials and molecules with novel functions.

Future applications to be explored are:

Peptidomimetics and Constrained Peptides: The pyridine nitrogen can act as a hydrogen bond acceptor, potentially inducing specific secondary structures like turns or helices when incorporated into a peptide sequence. nih.gov This could be exploited to create conformationally constrained peptides with enhanced biological activity and stability.

Asymmetric Catalysis: The pyridine moiety is a well-known ligand for transition metals. mdpi.com The compound could serve as a precursor for a new class of chiral P,N or N,N-ligands for asymmetric catalysis. After deprotection and modification, the resulting amino acid or its derivatives could coordinate with metals like palladium, rhodium, or copper to catalyze a range of enantioselective reactions. Chiral pyridines have already been investigated as powerful organocatalysts for various transformations. rsc.org

Supramolecular Chemistry and Materials Science: The ability of the pyridine ring to participate in metal coordination and hydrogen bonding makes it an excellent component for designing self-assembling systems. It could be used to create chiral metal-organic frameworks (MOFs), coordination polymers, or liquid crystals with unique photophysical or recognition properties.

Integration of Advanced Computational Methodologies for Predictive Synthesis and Design

To accelerate research and development, the integration of computational chemistry is indispensable. In silico methods can provide deep insights into reactivity, selectivity, and biological activity, thereby guiding experimental efforts. mdpi.comnih.gov

Key computational approaches include:

Predictive Synthesis: Density Functional Theory (DFT) calculations can be used to model reaction mechanisms for novel synthetic routes. This can help in understanding the origins of enantioselectivity, predicting the most effective catalyst systems, and optimizing reaction conditions before extensive experimental screening.

Molecular Docking and QSAR: For applications in medicinal chemistry, molecular docking can be used to predict the binding modes of derivatives within the active sites of biological targets like enzymes or receptors. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies can then correlate structural modifications with biological activity, guiding the design of more potent and selective compounds. researchgate.net

By pursuing these future research directions, the scientific community can significantly expand the synthetic utility and application scope of this compound, transforming it from a simple intermediate into a versatile platform for innovation in chemistry, medicine, and materials science.

Q & A

Q. What are the common synthetic routes for preparing (S)-Pyridin-4-yl-glycine tert-butyl ester, and what key reaction conditions should be optimized to achieve high enantiomeric purity?

Methodological Answer: The synthesis typically involves protecting the glycine moiety with a tert-butyl group via esterification, followed by coupling with a pyridinyl derivative. Key steps include:

- Enantioselective synthesis : Use chiral auxiliaries or catalysts to ensure (S)-configuration. For example, tert-butyl esters of amino acids are often synthesized via Mitsunobu reactions or enzymatic resolution to preserve stereochemistry .

- Purification : Optimize column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) or recrystallization to isolate the enantiomerically pure product. Monitor purity via HPLC with chiral stationary phases (e.g., Chiralpak® columns) .

- Critical conditions : Control reaction temperature (0–25°C), anhydrous solvents, and inert atmospheres to prevent racemization.

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR spectroscopy : Use - and -NMR to confirm tert-butyl (δ ~1.4 ppm for 9H singlet) and pyridinyl protons (aromatic δ 7–8.5 ppm). Assign stereochemistry using NOESY or - coupling constants .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]) and detects impurities.

- IR spectroscopy : Identify ester carbonyl stretches (~1740 cm) and pyridine ring vibrations (~1600 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the absolute configuration of this compound?

Methodological Answer:

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement. If Flack or Hooft parameters are ambiguous, validate via:

Q. What strategies are recommended for evaluating the hydrolytic stability of this compound under varying pH conditions?

Methodological Answer:

- Controlled degradation studies : Incubate the compound in buffered solutions (pH 1–13) at 37°C. Monitor hydrolysis via:

- HPLC-MS : Track parent compound depletion and identify degradation products (e.g., free glycine or pyridinyl derivatives) .

- Kinetic analysis : Calculate rate constants () and half-life () under each condition.

- Stabilization : Use lyophilization or storage at -20°C in anhydrous DMSO to minimize hydrolysis .

Q. What critical storage parameters ensure the long-term stability of this compound in research settings?

Methodological Answer:

- Storage conditions : Keep in sealed, argon-purged vials at -20°C, away from moisture and light. Use desiccants (e.g., silica gel) in storage containers .

- Stability validation : Perform accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) and analyze via HPLC to detect decomposition.

- Handling : Work under inert atmosphere (glovebox) for hygroscopic samples to prevent ester hydrolysis .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields of this compound?

Methodological Answer:

- Design of experiments (DoE) : Use factorial designs to optimize variables (e.g., catalyst loading, solvent polarity).

- Quality control : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

- Reproducibility protocols : Document inert atmosphere procedures (Schlenk line) and reagent drying methods (e.g., molecular sieves for solvents) .

Q. What analytical approaches distinguish between residual starting materials and side products in the final compound?

Methodological Answer:

- 2D NMR (HSQC, HMBC) : Correlate proton and carbon signals to identify impurities (e.g., unreacted pyridinyl precursors).

- LC-MS/MS : Use tandem mass spectrometry to fragment and characterize low-abundance contaminants.

- Quantitative NMR (qNMR) : Compare integral ratios against an internal standard (e.g., 1,3,5-trimethoxybenzene) .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in a laboratory setting?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Conduct operations in a fume hood to avoid inhalation .

- Emergency procedures : For skin contact, wash immediately with soap/water (15 mins); for eye exposure, rinse with saline solution and seek medical evaluation .

- Waste disposal : Neutralize acidic/basic degradation products before incineration or chemical treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.